(6r,7r)-7-{[amino(phenyl)acetyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Overview
Description
(6r,7r)-7-{[amino(phenyl)acetyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is an active metabolite of cephaloglycin, a cephalosporin antibiotic. It is excreted in human urine and has a molecular formula of C16H17N3O5S with a molecular weight of 363.39 g/mol . This compound is significant in the field of medicinal chemistry due to its role in the metabolism of cephalosporin antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions: (6r,7r)-7-{[amino(phenyl)acetyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid can be synthesized through the acidic degradation of cephaloglycin. The process involves high-performance liquid chromatography (HPLC) to determine the presence of deacetylcephaloglycin in human urine . The reaction conditions typically involve acidic environments to facilitate the degradation process.
Industrial Production Methods: While specific industrial production methods for deacetylcephaloglycin are not extensively documented, the general approach involves the synthesis of cephaloglycin followed by its degradation under controlled acidic conditions. The use of HPLC is crucial for the purification and quantification of the compound.
Chemical Reactions Analysis
Types of Reactions: (6r,7r)-7-{[amino(phenyl)acetyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) is a common oxidizing agent.
Reduction: Sodium borohydride (NaBH4) is frequently used as a reducing agent.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
(6r,7r)-7-{[amino(phenyl)acetyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used to study the metabolic pathways of cephalosporin antibiotics.
Biology: The compound helps in understanding the biological processes involving cephalosporins.
Medicine: It is significant in pharmacokinetic studies to determine the excretion and metabolism of cephalosporin antibiotics.
Industry: this compound is used in the development and testing of new antibiotic formulations.
Mechanism of Action
The mechanism of action of deacetylcephaloglycin involves its role as a metabolite of cephaloglycin. It exerts its effects by interacting with bacterial cell wall synthesis, leading to the inhibition of bacterial growth. The molecular targets include penicillin-binding proteins (PBPs), which are crucial for the synthesis of the bacterial cell wall . By binding to these proteins, deacetylcephaloglycin disrupts the cell wall synthesis, leading to bacterial cell death.
Comparison with Similar Compounds
Cephaloglycin: The parent compound from which deacetylcephaloglycin is derived.
Cephalexin: Another cephalosporin antibiotic with similar metabolic pathways.
Cefadroxil: A cephalosporin antibiotic with a similar structure and function.
Uniqueness: (6r,7r)-7-{[amino(phenyl)acetyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unique due to its specific role as a metabolite of cephaloglycin. Its presence in human urine makes it a valuable marker for studying the pharmacokinetics and metabolism of cephalosporin antibiotics .
Properties
CAS No. |
3890-34-4 |
---|---|
Molecular Formula |
C16H17N3O5S |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(6R,7R)-7-[(2-amino-2-phenylacetyl)amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17N3O5S/c17-10(8-4-2-1-3-5-8)13(21)18-11-14(22)19-12(16(23)24)9(6-20)7-25-15(11)19/h1-5,10-11,15,20H,6-7,17H2,(H,18,21)(H,23,24)/t10?,11-,15-/m1/s1 |
InChI Key |
HUKRJWVLQPKROI-HUFXEGEASA-N |
SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)CO |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)CO |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
deacetylcephaloglycin deacetylcephaloglycin, (6R-(6alpha,7beta(S*)))-isomer deacetylcephaloglycin, (6R-trans)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.